Dimethyl 2-(5-amino-2-pyridinyl)malonate
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Description
Scientific Research Applications
Asymmetric Michael Addition
The asymmetric Michael addition of dimethyl malonate to various α,β-unsaturated carbonyl compounds is enhanced using a methodology that employs CaCl2 as a catalyst and an aminoindanol- and pyridine-derived ligand. This approach demonstrates moderate to high enantioselectivities in the Michael adducts (Lippur et al., 2015).
Synthesis of Push-Pull Buta-1,3-dienes
Dimethyl malonate is involved in a three-component reaction with α,β-acetylenic aldehydes and cyclic secondary amines, forming dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates. This method is efficient for synthesizing fluorescent, solvatochromic, and nonlinear optical materials, as well as starting compounds for carbo- and heterocycles (Sokov et al., 2020).
Multicomponent Synthesis of Chromeno[2,3-b]pyridines
The multicomponent transformation of salicylaldehydes, malononitrile dimer, and malonic acid in DMSO at room temperature yields previously unavailable compounds such as dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. This method is significant in synthesizing biologically active compounds (Ryzhkova et al., 2021).
Anodic Cyclization in Organic Synthesis
Dimethyl 2-(5-aryl-5-oxopentyl)malonates undergo anodic cyclization, producing dimethyl 2-aroylcyclopentane-1,1-dicarboxylates in high yields. This process, involving electrooxidation, highlights a mild reaction condition in organic synthesis (Okimoto et al., 2014).
properties
IUPAC Name |
dimethyl 2-(5-aminopyridin-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)8(10(14)16-2)7-4-3-6(11)5-12-7/h3-5,8H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNZWOBAZNZMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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